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molecular formula C12H7Cl2N3S B8388183 3-Amino-6-(3,5-dichlorophenylthio)picolinonitrile

3-Amino-6-(3,5-dichlorophenylthio)picolinonitrile

Cat. No. B8388183
M. Wt: 296.2 g/mol
InChI Key: NUEYBFIIUBXAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883821B2

Procedure details

A solution of 350 mg of NaNO2 (5.07 mmol) in water (2 ml) is added to a stirring solution of 1.5 g of 3-amino-6-(3,5-dichlorophenylthio)picolinonitrile (5.07 mmol) in 100 ml of 50% sulfuric acid at 0° C. The mixture is stirred for 20 minutes at 0-5° C. A solution of 2.9 g of SnCl2.2H2O (12.7 mmol, 2.5 eq) in hydrochloric acid (12 N solution, 10 ml) is then added and the solution is stirred for 1 hour at room temperature. The solid formed is filtered and then washed twice with 20 ml of water. The solid is suspended in 100 ml and the pH is adjusted to 10 by adding 30% soda solution. The organic phase is separated and then dried on anhydrous sodium sulfate before being concentrated under vacuum. A light yellow solid is obtained after recrystallization in ethyl acetate (470 mg, 34%).
Name
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[NH2:5][C:6]1[C:7]([C:21]#[N:22])=[N:8][C:9]([S:12][C:13]2[CH:18]=[C:17]([Cl:19])[CH:16]=[C:15]([Cl:20])[CH:14]=2)=[CH:10][CH:11]=1.O.O.Cl[Sn]Cl>O.S(=O)(=O)(O)O.Cl>[Cl:19][C:17]1[CH:18]=[C:13]([S:12][C:9]2[N:8]=[C:7]3[C:21]([NH2:1])=[N:22][NH:5][C:6]3=[CH:11][CH:10]=2)[CH:14]=[C:15]([Cl:20])[CH:16]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
1.5 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)SC1=CC(=CC(=C1)Cl)Cl)C#N
Name
Quantity
2 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 20 minutes at 0-5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution is stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed twice with 20 ml of water
ADDITION
Type
ADDITION
Details
by adding 30% soda solution
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
A light yellow solid is obtained
CUSTOM
Type
CUSTOM
Details
after recrystallization in ethyl acetate (470 mg, 34%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=CC=C2C(=N1)C(=NN2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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